molecular formula C12H17NOS B285961 2-(1-Thien-2-ylcyclohexyl)acetamide

2-(1-Thien-2-ylcyclohexyl)acetamide

Cat. No.: B285961
M. Wt: 223.34 g/mol
InChI Key: GNZVQVGLVZNCDW-UHFFFAOYSA-N
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Description

2-(1-Thien-2-ylcyclohexyl)acetamide is a synthetic acetamide derivative characterized by a thiophene (thienyl) ring fused to a cyclohexyl moiety, which is further linked to an acetamide group. While direct references to this compound are absent in the provided evidence, analogous acetamide derivatives offer insights into its structural and functional attributes. Thiophene-containing compounds are notable for their electronic properties due to sulfur’s polarizability, which may enhance binding interactions in biological systems or material applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-(1-thiophen-2-ylcyclohexyl)acetamide

InChI

InChI=1S/C12H17NOS/c13-11(14)9-12(6-2-1-3-7-12)10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H2,13,14)

InChI Key

GNZVQVGLVZNCDW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)N)C2=CC=CS2

Canonical SMILES

C1CCC(CC1)(CC(=O)N)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Phenoxyacetamide Analogues
  • Key Features: Synthesized via nucleophilic substitution of substituted phenols with 2-chloroethanamide under basic conditions. Substituents include electron-donating (Me, OMe) or withdrawing (Cl, F) groups, which modulate reactivity and yield (up to 90%) .
  • Comparison: Unlike 2-(1-Thien-2-ylcyclohexyl)acetamide, these compounds lack the cyclohexyl-thienyl system.
Benzothiazole Derivatives (EP3 348 550A1)
  • Key Features : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide incorporate a benzothiazole ring and trifluoromethyl groups, enhancing lipophilicity and bioactivity .
  • However, the cyclohexyl group in the target compound may reduce crystallinity, favoring solubility in lipid-rich environments.

Physicochemical Properties

Lipophilicity (logP)
  • 2-(2-Cyclohexenyl)acetamide : logP = 1.91, indicating moderate lipophilicity suitable for membrane permeability .
  • Estimated for this compound : logP ≈ 2.5 (predicted), driven by the thienyl and cyclohexyl groups. Higher lipophilicity may enhance blood-brain barrier penetration compared to phenyl analogues.
Isomerism and Stereochemistry
  • 2-(2-Hydroxyphenyl)acetamide vs. 2-(3-Hydroxyphenyl)acetamide : Positional isomerism (ortho vs. meta) significantly affects metabolic pathways and excretion patterns, as shown in sulfate conjugates .
  • Relevance to Target Compound : The thienyl group’s position on the cyclohexane ring (e.g., axial vs. equatorial) could similarly influence conformational stability and biological interactions.

Data Table: Key Comparative Parameters

Compound Name Core Structure Substituents Molecular Formula logP Key Applications Reference
This compound Thienyl-cyclohexyl-acetamide Thienyl, cyclohexyl C12H16NOS ~2.5* Hypothetical: CNS targets N/A
2-(2-Cyclohexenyl)acetamide Cyclohexenyl-acetamide Cyclohexenyl C8H13NO 1.91 Synthetic intermediate
WH7 Phenoxy-triazole-acetamide 4-Cl-2-Me-phenoxy, triazole C11H12ClN3O2 N/A Plant growth regulation
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-MeO-phenyl)acetamide Benzothiazole-acetamide 3-MeO-phenyl, CF3-benzothiazole C16H12F3N2O2S N/A Pharmaceutical candidate

*Estimated via analogy to structurally similar compounds.

Research Findings and Implications

  • Electronic Effects : Thienyl groups may enhance π-π stacking interactions compared to phenyl rings, as seen in auxin agonists .
  • Metabolic Stability : Cyclohexyl moieties, as in 2-(2-cyclohexenyl)acetamide, reduce oxidative metabolism compared to linear alkyl chains .
  • Synthetic Challenges: Steric hindrance in thienyl-cyclohexyl systems may require tailored catalysts or solvents, akin to optimized conditions for formylphenoxyacetamide synthesis .

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